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Compound of Interest

Compound Name: 1-(3-(Benzyloxy)phenyl)ethanone

Cat. No.: B027096 Get Quote

An In-Depth Technical Guide to 1-(3-(benzyloxy)phenyl)ethanone

This guide provides a comprehensive technical overview of 1-(3-
(benzyloxy)phenyl)ethanone, a key intermediate in synthetic organic chemistry. Designed for

researchers, medicinal chemists, and professionals in drug development, this document delves

into the compound's chemical identity, physicochemical properties, a validated synthesis

protocol, spectroscopic characterization, and its applications as a versatile building block.

Core Chemical Identity
1-(3-(benzyloxy)phenyl)ethanone, also known as 3'-benzyloxyacetophenone, is an aromatic

ketone that features a benzyloxy substituent at the meta-position of the acetophenone core.

This structure provides a unique combination of a reactive carbonyl group and a stable ether

linkage, making it a valuable precursor for more complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry

Number.

CAS Number: 34068-01-4[1][2][3][4][5]

The molecular structure is depicted below:

Chemical Structure of 1-(3-(benzyloxy)phenyl)ethanone

Caption: Molecular structure of 1-(3-(benzyloxy)phenyl)ethanone.
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Physicochemical & Spectroscopic Data
A summary of key physical and chemical properties is essential for experimental design,

including reaction setup, purification, and storage.

Property Value Source(s)

Molecular Formula C₁₅H₁₄O₂ [1][3]

Molecular Weight 226.27 g/mol [1][2][5]

Appearance Liquid or low-melting solid [3]

Melting Point 29-30 °C [2]

Boiling Point 154 °C @ 0.3 mmHg [2]

Solubility
Soluble in Chloroform,

Dichloromethane, Methanol
[2]

InChI Key
FGQMEAWGAUALJQ-

UHFFFAOYSA-N
[3]

Canonical SMILES
CC(=O)C1=CC=CC(OCC2=C

C=CC=C2)=C1
[1][3]

Spectroscopic data is critical for the unambiguous identification and quality control of the

compound. Below are the expected characteristic signals.
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Technique Characteristic Signal & Interpretation

¹H NMR

~7.2-7.6 ppm: Multiplets corresponding to the 9

aromatic protons (phenyl and benzyl

groups).~5.1 ppm: Singlet from the 2 benzylic

protons (-O-CH₂-Ph).~2.6 ppm: Singlet from the

3 methyl protons (-C(=O)-CH₃).

¹³C NMR

~197 ppm: Carbonyl carbon of the ketone.~159

ppm: Aromatic carbon attached to the ether

oxygen.~137, 136 ppm: Quaternary aromatic

carbons.~129-120 ppm: Aromatic CH

carbons.~70 ppm: Benzylic carbon (-O-CH₂-

Ph).~27 ppm: Methyl carbon (-C(=O)-CH₃).

FT-IR (cm⁻¹)

~3030: Aromatic C-H stretch.~2930: Aliphatic C-

H stretch.~1680: Strong C=O stretch

(conjugated ketone).[6]~1580, 1480: Aromatic

C=C stretches.~1250, 1050: C-O ether stretch.

Mass Spec (MS) m/z = 226: [M]⁺ molecular ion peak.

Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 1-(3-(benzyloxy)phenyl)ethanone is the

Williamson ether synthesis. This reaction involves the deprotonation of a phenol (3'-

hydroxyacetophenone) to form a phenoxide, which then acts as a nucleophile to displace a

halide from an alkyl halide (benzyl bromide).

Expertise & Rationale:

Starting Materials: 3'-Hydroxyacetophenone and Benzyl Bromide are chosen for their

commercial availability and direct pathway to the target molecule.

Base Selection: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to

deprotonate the weakly acidic phenol but not so strong that it would promote side reactions

involving the enolizable ketone.
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Solvent Choice: Acetone is an excellent polar aprotic solvent for this SN2 reaction. It readily

dissolves the reactants and facilitates the nucleophilic attack without solvating the phenoxide

anion too strongly.

Catalyst: While not always necessary, a catalytic amount of sodium or potassium iodide can

accelerate the reaction by in-situ formation of benzyl iodide via the Finkelstein reaction, as

iodide is a better leaving group than bromide.

Experimental Workflow Diagram
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Reactants:
- 3'-Hydroxyacetophenone

- Benzyl Bromide

Reaction Setup:
Combine reactants and reagents in a round-bottom flask equipped with a reflux condenser.

Reagents & Solvent:
- K₂CO₃ (Base)

- Acetone (Solvent)

Reflux:
Heat the mixture to reflux (approx. 56°C) for 4-6 hours.

Monitor reaction progress via TLC.

Aqueous Workup:
1. Cool to RT.

2. Filter off K₂CO₃.
3. Evaporate acetone.

4. Add water and extract with ethyl acetate.

Purification:
1. Dry organic layer (Na₂SO₄).

2. Concentrate under reduced pressure.
3. Purify crude product via flash column chromatography.

Final Product:
1-(3-(benzyloxy)phenyl)ethanone

(Verify by NMR, IR, MS)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(3-(benzyloxy)phenyl)ethanone.

Step-by-Step Methodology
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Reaction Setup: To a 250 mL round-bottom flask, add 3'-hydroxyacetophenone (1.0 eq),

potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of

hydroxyacetophenone).

Addition of Alkyl Halide: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise

at room temperature.

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling

point of acetone, ~56°C). Maintain reflux with vigorous stirring for 4-6 hours.

Reaction Monitoring (Trustworthiness): The reaction progress should be monitored every 1-2

hours using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1

Hexanes:Ethyl Acetate). The disappearance of the 3'-hydroxyacetophenone spot and the

appearance of a new, less polar product spot indicates reaction progression.

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter

the solid potassium carbonate and wash the solid with a small amount of acetone.

Solvent Removal & Extraction: Combine the filtrates and remove the acetone under reduced

pressure using a rotary evaporator. To the resulting residue, add deionized water and extract

the product with ethyl acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with 1M NaOH (to remove any

unreacted phenol), water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield the crude product.

Purification (Self-Validation): Purify the crude oil or solid by flash column chromatography on

silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(3-
(benzyloxy)phenyl)ethanone.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR,

and IR spectroscopy, comparing the obtained data with established values.

Applications in Drug Development and Research
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1-(3-(benzyloxy)phenyl)ethanone is not typically an active pharmaceutical ingredient (API)

itself but serves as a crucial intermediate and building block. Its utility stems from the ability to

chemically modify both the ketone and the aromatic rings.

Scaffold for Biologically Active Molecules: The core structure is a precursor for synthesizing

more complex molecules with potential therapeutic value. It is utilized in research for

designing compounds with anti-inflammatory or central nervous system activities.[7]

Synthesis of Chalcones: The ketone can undergo a Claisen-Schmidt condensation with an

aldehyde to form chalcones. Chalcones are a class of compounds known for a wide range of

biological activities, including anti-cancer properties.[8]

Precursor to Substituted Indanones: This compound can be a starting point for synthesizing

substituted indanones, which are known inhibitors of enzymes like monoamine oxidases

(MAO), relevant in neurological disorders.[9][10]

Protecting Group Strategy: The benzyl ether serves as a robust protecting group for the

phenol, which is stable to a wide range of reaction conditions. It can be readily removed later

in a synthetic sequence via catalytic hydrogenation to unmask the phenol for further

functionalization.

Safety and Handling
As a laboratory chemical, 1-(3-(benzyloxy)phenyl)ethanone requires careful handling in a

controlled environment.

Hazard Identification: The compound is classified as harmful if swallowed or inhaled.[3] It

carries the GHS07 pictogram for being an irritant.[3]

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.[11][12]

Avoid breathing dust, fumes, or vapors.[3]
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Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[1][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 34068-01-4|1-(3-(Benzyloxy)phenyl)ethanone|BLD Pharm [bldpharm.com]

2. chembk.com [chembk.com]

3. fluorochem.co.uk [fluorochem.co.uk]

4. 1-(3-(Benzyloxy)phenyl)ethanone [sigmaaldrich.com]

5. 1-(3-(Benzyloxy)phenyl)ethanone - CAS:34068-01-4 - Sunway Pharm Ltd [3wpharm.com]

6. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

7. 1-(3-(Benzyloxy)phenyl)ethanone [myskinrecipes.com]

8. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphen‐
yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-
journals.org]

10. researchgate.net [researchgate.net]

11. fishersci.com [fishersci.com]

12. fishersci.com [fishersci.com]

To cite this document: BenchChem. [1-(3-(benzyloxy)phenyl)ethanone CAS number and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027096#1-3-benzyloxy-phenyl-ethanone-cas-
number-and-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.bldpharm.com/products/34068-01-4.html
https://www.fishersci.com/store/msds?partNumber=AC214440010&productDescription=3%27-%28TRIFLUOROMETHYL%29ACET+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b027096?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/34068-01-4.html
https://www.chembk.com/en/chem/1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE
https://fluorochem.co.uk/product/F211274/
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987efb9b?context=bbe
https://www.3wpharm.com/product/48249.html
http://www.chem.ucalgary.ca/courses/351/exams/3513/351f14/351fin14sp.html
https://www.myskinrecipes.com/shop/en/aromatic-ketones/145514-1-3-benzyloxyphenylethanone.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11389684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11389684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11389684/
https://www.beilstein-journals.org/bjoc/articles/13/48
https://www.beilstein-journals.org/bjoc/articles/13/48
https://www.researchgate.net/publication/314458121_Synthesis_of_1-indanones_with_a_broad_range_of_biological_activity_Open_Access
https://www.fishersci.com/store/msds?partNumber=AC155815000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC214440010&productDescription=3%27-%28TRIFLUOROMETHYL%29ACET+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b027096#1-3-benzyloxy-phenyl-ethanone-cas-number-and-structure
https://www.benchchem.com/product/b027096#1-3-benzyloxy-phenyl-ethanone-cas-number-and-structure
https://www.benchchem.com/product/b027096#1-3-benzyloxy-phenyl-ethanone-cas-number-and-structure
https://www.benchchem.com/product/b027096#1-3-benzyloxy-phenyl-ethanone-cas-number-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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